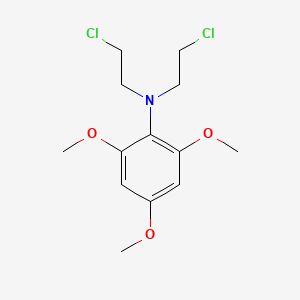
Benzene-1,2,4,5-tetracarboxylic acid;cyclopentylazanide;platinum(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,2,4,5-tetracarboxylic acid;cyclopentylazanide;platinum(2+) is a complex compound that combines the properties of benzene-1,2,4,5-tetracarboxylic acid, cyclopentylazanide, and platinum(2+)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,2,4,5-tetracarboxylic acid involves the oxidation of durene (1,2,4,5-tetramethylbenzene) using potassium permanganate. The resulting product is then purified through recrystallization. Cyclopentylazanide can be synthesized by reacting cyclopentylamine with an appropriate azide source under controlled conditions. Platinum(2+) complexes are typically prepared by reacting platinum salts with suitable ligands under specific conditions.
Industrial Production Methods
Industrial production of benzene-1,2,4,5-tetracarboxylic acid often involves large-scale oxidation processes using advanced catalytic systems to ensure high yield and purity. Cyclopentylazanide production may involve continuous flow reactors to maintain consistent reaction conditions. Platinum(2+) complexes are produced using high-purity platinum salts and ligands in controlled environments to prevent contamination.
化学反応の分析
Types of Reactions
Oxidation: Benzene-1,2,4,5-tetracarboxylic acid can undergo further oxidation to form its anhydride.
Reduction: Platinum(2+) can be reduced to platinum(0) under specific conditions.
Substitution: Cyclopentylazanide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, base.
Major Products
Oxidation: Benzene-1,2,4,5-tetracarboxylic dianhydride.
Reduction: Platinum metal.
Substitution: Substituted cyclopentyl derivatives.
科学的研究の応用
Chemistry
Benzene-1,2,4,5-tetracarboxylic acid is extensively used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers . These materials have applications in gas storage, catalysis, and separation processes.
Biology
Cyclopentylazanide derivatives are studied for their potential as bioactive molecules, including antimicrobial and anticancer agents.
Medicine
Platinum(2+) complexes are well-known for their use in chemotherapy drugs, such as cisplatin, which is used to treat various types of cancer.
Industry
The compound’s components are used in the production of high-performance materials, including polymers and catalysts for industrial processes.
作用機序
The mechanism of action of benzene-1,2,4,5-tetracarboxylic acid;cyclopentylazanide;platinum(2+) involves the interaction of its components with specific molecular targets. Benzene-1,2,4,5-tetracarboxylic acid acts as a ligand, forming stable complexes with metal ions. Cyclopentylazanide can interact with biological molecules through nucleophilic substitution. Platinum(2+) exerts its effects by binding to DNA, causing cross-linking and disrupting cellular replication processes.
類似化合物との比較
Similar Compounds
Benzene-1,2,4,5-tetracarboxylic dianhydride: Similar in structure but lacks the azanide and platinum components.
Cyclopentylamine: Similar to cyclopentylazanide but without the azide group.
Cisplatin: A well-known platinum(2+) complex used in chemotherapy.
Uniqueness
Benzene-1,2,4,5-tetracarboxylic acid;cyclopentylazanide;platinum(2+) is unique due to the combination of its components, which allows it to participate in a wide range of chemical reactions and applications. The presence of platinum(2+) adds significant value in medical applications, particularly in cancer treatment.
特性
CAS番号 |
82422-14-8 |
|---|---|
分子式 |
C30H46N4O8Pt2 |
分子量 |
980.9 g/mol |
IUPAC名 |
benzene-1,2,4,5-tetracarboxylic acid;cyclopentylazanide;platinum(2+) |
InChI |
InChI=1S/C10H6O8.4C5H10N.2Pt/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16;4*6-5-3-1-2-4-5;;/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18);4*5-6H,1-4H2;;/q;4*-1;2*+2 |
InChIキー |
ZRRMYRXOFRGHQA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)[NH-].C1CCC(C1)[NH-].C1CCC(C1)[NH-].C1CCC(C1)[NH-].C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O.[Pt+2].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


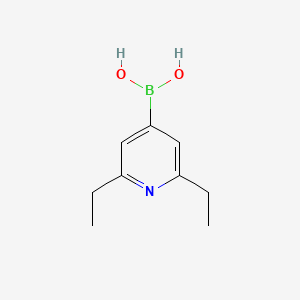
![2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B13998259.png)
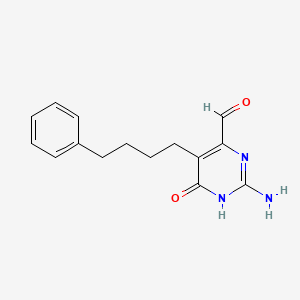
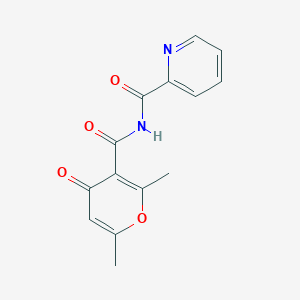
![2-(3-Chlorophenoxy)-n-{4-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}acetamide](/img/structure/B13998272.png)
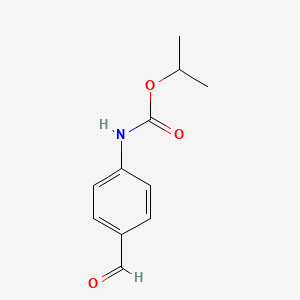
![Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13998284.png)
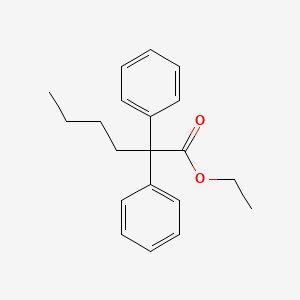
![Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B13998289.png)
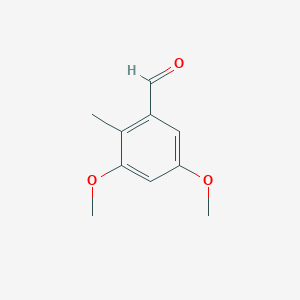


![Ethyl n-((2-(1h-tetrazol-5-yl)-[1,1-biphenyl]-4-yl)methyl)-n-pentanoyl-l-valinate](/img/structure/B13998314.png)
